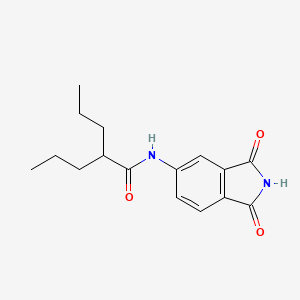
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI has been widely used in scientific research for its ability to inhibit PKC activity, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and disrupts the signaling pathway regulated by PKC. As a result, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells and modulate synaptic plasticity in the brain.
Biochemical and physiological effects:
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to induce apoptosis in cancer cells by inhibiting PKC activity and disrupting the signaling pathway that promotes cell survival. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate synaptic plasticity in the brain by inhibiting PKC activity and regulating the expression of synaptic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has some limitations for lab experiments. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Direcciones Futuras
There are several future directions for the use of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide in scientific research. One direction is to investigate the role of PKC in the regulation of immune cell function. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been shown to modulate the activity of immune cells, and further research may elucidate the molecular mechanisms underlying this effect. Another direction is to develop new PKC inhibitors based on the structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide. By modifying the chemical structure of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide, it may be possible to develop more potent and selective PKC inhibitors for use in scientific research and clinical applications.
Métodos De Síntesis
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide can be synthesized by the reaction of 2-propylpentanoyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl) amine in the presence of triethylamine. The reaction yields N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been widely used in scientific research to investigate the role of PKC in various cellular processes. For example, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has been used to study the effect of PKC inhibition on cell growth and differentiation in cancer cells. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide has also been used to investigate the role of PKC in the regulation of synaptic plasticity in the brain.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-10(6-4-2)14(19)17-11-7-8-12-13(9-11)16(21)18-15(12)20/h7-10H,3-6H2,1-2H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMZGZCVDIWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-propylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)

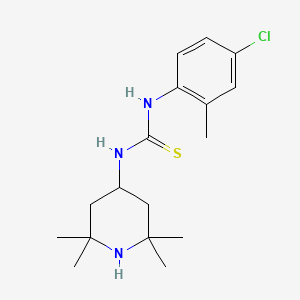
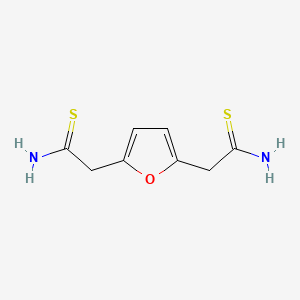
![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
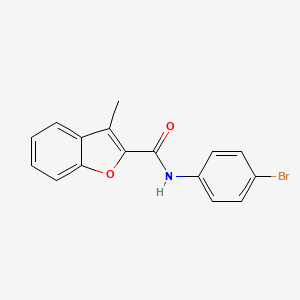

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)
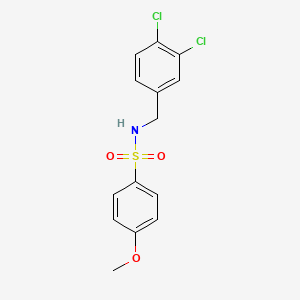
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)